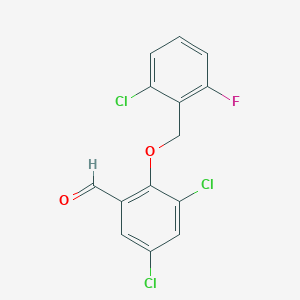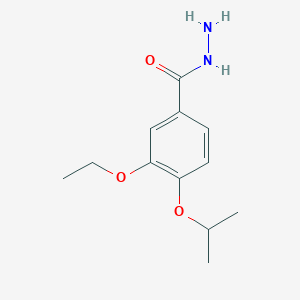
3-Ethyl 6-isopropyl 4-bromoquinoline-3,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl 6-isopropyl 4-bromoquinoline-3,6-dicarboxylate is a chemical compound with the molecular formula C16H16BrNO4 and a molecular weight of 366.21 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 3-Ethyl 6-isopropyl 4-bromoquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the bromination of a quinoline derivative followed by esterification to introduce the ethyl and isopropyl groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
3-Ethyl 6-isopropyl 4-bromoquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced, leading to different derivatives.
Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Ethyl 6-isopropyl 4-bromoquinoline-3,6-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a precursor for the synthesis of more complex quinoline derivatives
Mecanismo De Acción
The mechanism of action of 3-Ethyl 6-isopropyl 4-bromoquinoline-3,6-dicarboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The quinoline ring system is known to interfere with DNA synthesis and function, which can be exploited in anticancer and antimicrobial therapies .
Comparación Con Compuestos Similares
3-Ethyl 6-isopropyl 4-bromoquinoline-3,6-dicarboxylate can be compared with other quinoline derivatives, such as:
6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Contains additional halogen atoms, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can impart unique chemical and biological properties.
Propiedades
Fórmula molecular |
C16H16BrNO4 |
|---|---|
Peso molecular |
366.21 g/mol |
Nombre IUPAC |
3-O-ethyl 6-O-propan-2-yl 4-bromoquinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C16H16BrNO4/c1-4-21-16(20)12-8-18-13-6-5-10(7-11(13)14(12)17)15(19)22-9(2)3/h5-9H,4H2,1-3H3 |
Clave InChI |
RKLILUFUIJONMR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-amino-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231187.png)
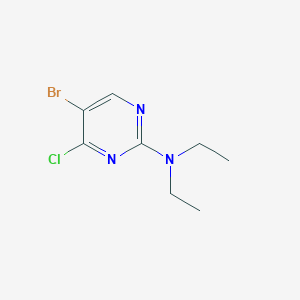
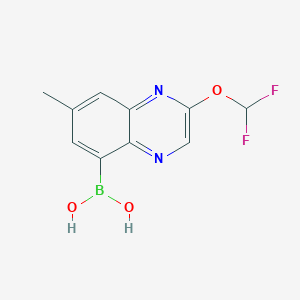
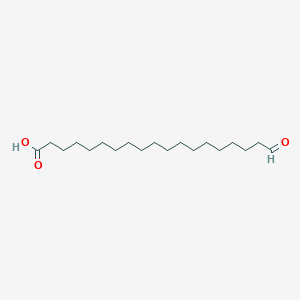
![5-(4-Methoxy-3'-methyl-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B15231208.png)

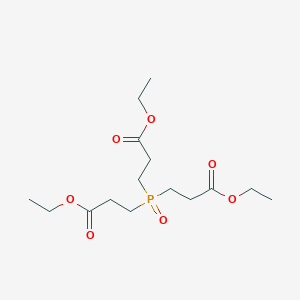
![2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazine-4(3H)-thione](/img/structure/B15231232.png)
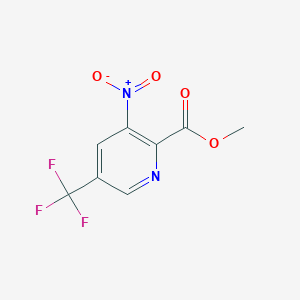
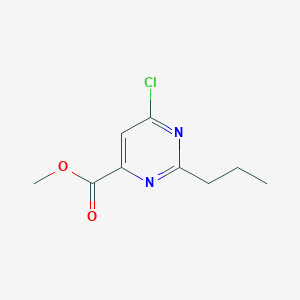
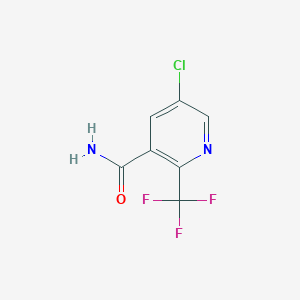
![4-Fluorobicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B15231284.png)
